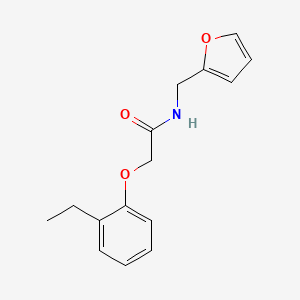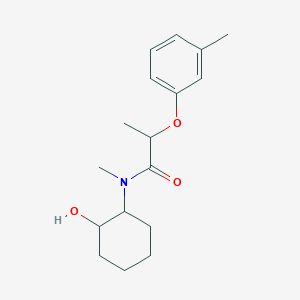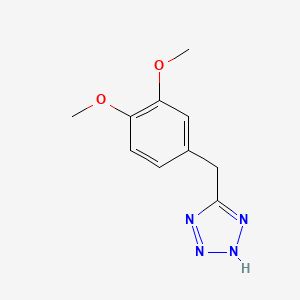
3-acetyl-2-(trifluoromethyl)-4-pyridinyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex reactions such as the transformation of 2-trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines with ethyl propynoate to yield novel compounds under specific conditions (Voskresenskii et al., 2006). Another example includes the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate used in the synthesis of heterocyclic systems (Selič et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like NMR spectroscopy and X-ray diffraction analysis. For instance, 3-(trifluoroacetyl)chromones were studied for their heterodiene cycloaddition producing novel fused pyrans, whose structures were established by these methods (Sosnovskikh et al., 2007).
Chemical Reactions and Properties
The chemical behavior of such compounds involves various reactions, including cycloadditions and transformations leading to new heterocyclic systems. For example, the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines under certain conditions afforded benzo[c][1,6]naphthyridines, demonstrating the compound's reactivity and potential for generating complex structures (Tyvorskii et al., 2000).
科学的研究の応用
Reaction Mechanism Exploration
The acetylation of benzyl alcohol in the presence of amine catalysts provides insight into reaction mechanisms involving acetyl derivatives similar to 3-acetyl-2-(trifluoromethyl)-4-pyridinyl benzoate. Through Nuclear Magnetic Resonance (NMR) monitoring, the kinetics of these acetylation reactions were studied, identifying key intermediates and reaction pathways, highlighting the intricate dynamics of acetylation processes (Anna Jo et al., 2019).
Photoreactivity Studies
Research into the photoreactivity of pyridine derivatives, including 3-acetyl-2-(trifluoromethyl)-4-pyridinyl benzoate, has led to the development of methodologies for direct substitution on C(sp3)–H bonds. Such innovations enable the construction of molecules with potential biological activity, showcasing the compound's utility in synthesizing complex molecules through photoinduced reactions (T. Hoshikawa & M. Inoue, 2013).
Nonlinear Optical Materials
In the field of materials science, the use of pyridinecarboxylate derivatives, closely related to 3-acetyl-2-(trifluoromethyl)-4-pyridinyl benzoate, in engineering nonlinear optical (NLO) materials has been explored. Coordination networks involving these compounds have shown significant promise for the development of advanced optical materials, demonstrating the versatility of pyridine derivatives in materials chemistry (O. R. Evans & Wenbin Lin, 2001).
Electrophilic Activation Studies
Investigations into the electrophilic activation of acetyl-substituted heteroaromatic compounds, akin to 3-acetyl-2-(trifluoromethyl)-4-pyridinyl benzoate, have unveiled their enhanced reactivity. Such studies are crucial for understanding the reactivity patterns of these compounds, paving the way for their application in various organic transformations (D. Klumpp et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-acetyl-2-(trifluoromethyl)pyridin-4-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c1-9(20)12-11(7-8-19-13(12)15(16,17)18)22-14(21)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVHRLUWQNDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1C(F)(F)F)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57269052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Acetyl-2-(trifluoromethyl)-4-pyridyl benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)
![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
